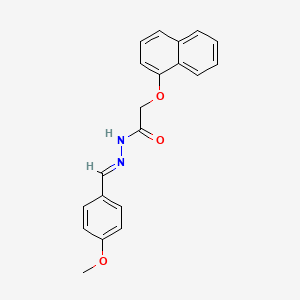

![molecular formula C17H21FN2O2 B5555946 1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)

1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone" involves multiple steps, including electrophilic fluorination and palladium-catalyzed reactions. For instance, Eskola et al. (2002) described the synthesis of a compound using electrophilic fluorination of a trimethylstannyl precursor with [18F]F2, showcasing a complex synthesis pathway that might be relevant for similar compounds (Eskola et al., 2002). Additionally, Senda et al. (2001) discussed the asymmetric synthesis of 4-aryl-2-piperidinones using arylboron reagents, which might provide insights into the synthesis of similar fluorophenyl-containing compounds (Senda et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through crystallographic studies. Sharma et al. (2013) conducted a study that revealed the planar nature of the molecule, except for the pyrrolidin ring, which adopts a normal envelope conformation, and the assembly is stabilized by various intermolecular interactions (Sharma et al., 2013).

Chemical Reactions and Properties

Research on similar compounds has shown a range of chemical reactions, including catalytic asymmetric synthesis and reactions involving organoboron reagents. For example, the work by Senda et al. (2001) highlights the reactivity and potential transformations of the compound through asymmetric 1,4-addition reactions (Senda et al., 2001).

Physical Properties Analysis

The physical properties of compounds containing 4-fluorophenyl and piperidinyl groups have been examined through various techniques, including X-ray crystallography and DFT studies, which provide valuable information on the molecular conformation, stability, and interactions within the crystal lattice. Huang et al. (2021) discussed the crystal structure and DFT study of related compounds, offering insights into their physical characteristics (Huang et al., 2021).

Applications De Recherche Scientifique

Radioactive Labeling for Brain Imaging : Eskola et al. (2002) synthesized 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound related to the one , to image dopamine D4 receptors. This compound was used in ex vivo studies in rats, showing homogeneous distribution of radioactivity within the brain (Eskola et al., 2002).

Antimycobacterial Activity : Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones, with one compound showing significant in vitro activity against Mycobacterium tuberculosis. This suggests potential applications in tuberculosis treatment (Kumar et al., 2008).

Potential NAMPT Inhibitors : Venkateshan et al. (2019) studied compounds including 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile for their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which could increase sensitivity to apoptosis in certain cells (Venkateshan et al., 2019).

Antibacterial Agents Development : Chu et al. (1985) synthesized a series of arylfluoroquinolones, including derivatives with a 4-methyl-1-piperazinyl substituent, showing significant in vitro antibacterial potency and in vivo efficacy (Chu et al., 1985).

Fluorescent pH Sensors : Yang et al. (2013) developed a heteroatom-containing organic fluorophore, demonstrating the phenomenon of aggregation-induced emission (AIE), which could be used as a fluorescent pH sensor in both solution and solid states (Yang et al., 2013).

Catalytic Asymmetric Synthesis : Senda et al. (2001) reported the asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral bisphosphine-rhodium catalyst. This method was applied to introduce a 4-fluorophenyl group, which is closely related to the compound of interest (Senda et al., 2001).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2/c1-12-6-8-19(9-7-12)17(22)13-10-16(21)20(11-13)15-4-2-14(18)3-5-15/h2-5,12-13H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJKINNIVRIJHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)

![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)

![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)

![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)

![(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)

![9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5555949.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)

![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)